4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one
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Overview
Description
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one is an organic compound belonging to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated, with two methyl groups attached at the 4th and 5th positions and a carbonyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethyl-2-butanone with ammonia or primary amines can lead to the formation of the desired dihydropyridinone. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives with varying degrees of saturation.
Reduction: Alcohol derivatives with hydroxyl groups replacing the carbonyl group.
Substitution: Substituted dihydropyridinones with different functional groups attached.
Scientific Research Applications
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylpyridin-2(1H)-one: Lacks the dihydro component, leading to different reactivity.
5,6-Dihydropyridin-2(1H)-one: Lacks the methyl groups, affecting its chemical properties.
4-Methyl-5,6-dihydropyridin-2(1H)-one: Has only one methyl group, leading to different steric and electronic effects.
Uniqueness
4,5-Dimethyl-5,6-dihydropyridin-2(1H)-one is unique due to the presence of both methyl groups and the partially saturated pyridine ring
Properties
CAS No. |
204118-36-5 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3,4-dimethyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C7H11NO/c1-5-3-7(9)8-4-6(5)2/h3,6H,4H2,1-2H3,(H,8,9) |
InChI Key |
FJIVXGBEFZIPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C=C1C |
Origin of Product |
United States |
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